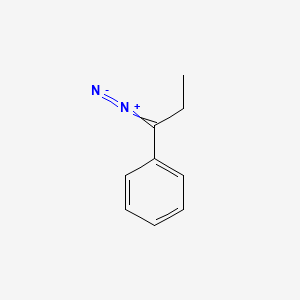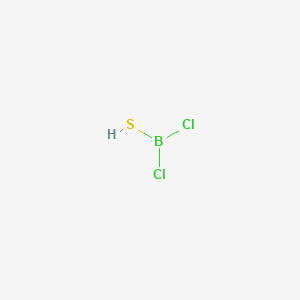
Dichloro(mercapto)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(mercapto)borane is a boron-containing compound characterized by the presence of two chlorine atoms and a mercapto group (-SH) attached to a boron atom
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(mercapto)borane can be synthesized through the reaction of boron trichloride (BCl₃) with thiol compounds under controlled conditions. The reaction typically involves the following steps:
Reaction with Thiol: Boron trichloride is reacted with a thiol compound (R-SH) in an inert solvent such as dichloromethane.
Temperature Control: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions: Dichloro(mercapto)borane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Borane derivatives (R-BH₂).
Substitution: Substituted boron compounds (R-B-X, where X is the substituent).
科学的研究の応用
Dichloro(mercapto)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its boron content for targeted radiation therapy.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which dichloro(mercapto)borane exerts its effects involves the interaction of its boron atom with various molecular targets. The mercapto group can form strong bonds with metal ions and other electrophiles, facilitating catalytic processes and chemical transformations. The chlorine atoms can be displaced by nucleophiles, allowing for the formation of diverse boron-containing compounds.
類似化合物との比較
Diborane (B₂H₆): A simple boron hydride used in hydroboration reactions.
Borane (BH₃): A highly reactive boron compound used in organic synthesis.
Boronic Acids (R-B(OH)₂): Widely used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Uniqueness: Dichloro(mercapto)borane is unique due to the presence of both chlorine and mercapto groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and catalysis, distinguishing it from other boron compounds.
特性
CAS番号 |
39130-80-8 |
|---|---|
分子式 |
BCl2HS |
分子量 |
114.79 g/mol |
IUPAC名 |
dichloroborinothioic acid |
InChI |
InChI=1S/BCl2HS/c2-1(3)4/h4H |
InChIキー |
UZSNYEMHKLRANB-UHFFFAOYSA-N |
正規SMILES |
B(S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




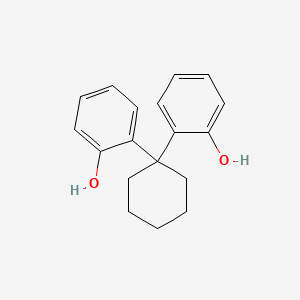
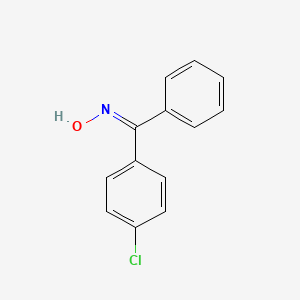
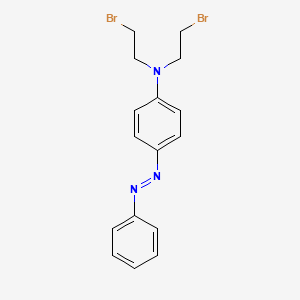
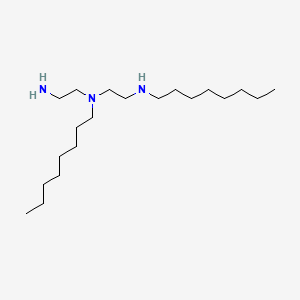
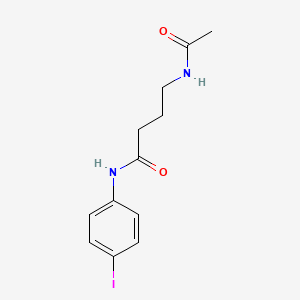
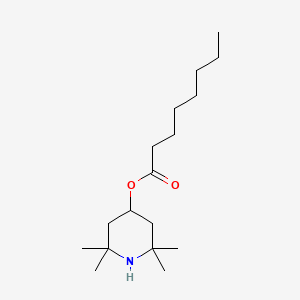
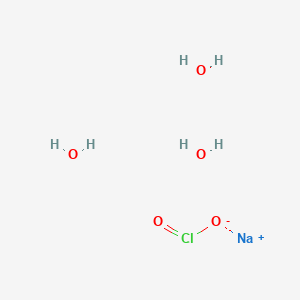
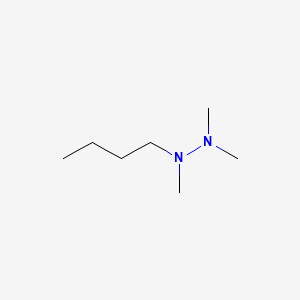
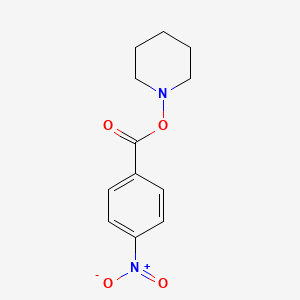
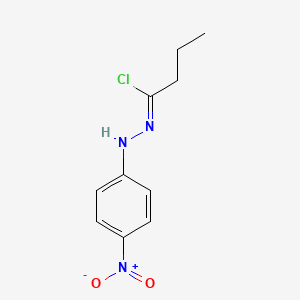
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
